Cas no 1286704-02-6 (2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide structure](https://ja.kuujia.com/scimg/cas/1286704-02-6x500.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide 化学的及び物理的性質
名前と識別子
-
- F5854-2938
- 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide
- 1286704-02-6
- AKOS024522633
- VU0524056-1
- 2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide
- 2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)acetamide
-
- インチ: 1S/C17H19N3O3S/c1-18-8-2-4-13(18)10-19(11-14-5-3-9-24-14)17(23)12-20-15(21)6-7-16(20)22/h2-5,8-9H,6-7,10-12H2,1H3
- InChIKey: NENQOYGWCZDUMH-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1CN(C(CN1C(CCC1=O)=O)=O)CC1=CC=CN1C
計算された属性
- せいみつぶんしりょう: 345.11471265g/mol
- どういたいしつりょう: 345.11471265g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 497
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 90.9Ų
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5854-2938-5mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide |
1286704-02-6 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5854-2938-3mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide |
1286704-02-6 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5854-2938-30mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide |
1286704-02-6 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5854-2938-2μmol |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide |
1286704-02-6 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5854-2938-1mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide |
1286704-02-6 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5854-2938-2mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide |
1286704-02-6 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5854-2938-5μmol |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide |
1286704-02-6 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5854-2938-20μmol |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide |
1286704-02-6 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5854-2938-40mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide |
1286704-02-6 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5854-2938-25mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide |
1286704-02-6 | 25mg |
$109.0 | 2023-09-09 |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamideに関する追加情報
Research Brief on 2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide (CAS: 1286704-02-6)
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide (CAS: 1286704-02-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, mechanism of action, and biological activities.
Recent studies have highlighted the role of this compound as a versatile scaffold in drug discovery. Its structure, featuring a pyrrolidinone core and heterocyclic substituents (pyrrole and thiophene), suggests potential interactions with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a covalent inhibitor targeting cysteine proteases, with notable selectivity for cathepsin B, a protease implicated in cancer metastasis and inflammatory diseases.
In terms of synthesis, a novel and efficient route was reported in Organic Letters (2024), utilizing a one-pot Ugi-4CR (Ugi four-component reaction) followed by a post-cyclization modification. This method achieved a 78% yield and high purity (>98%), addressing previous challenges in scalability. The compound's stability under physiological conditions was also confirmed via LC-MS analysis, with a half-life of 12 hours in human plasma.
Biological evaluations have revealed promising results. In vitro assays using cancer cell lines (e.g., MDA-MB-231 and A549) showed dose-dependent apoptosis induction at IC50 values of 3.2 µM and 4.1 µM, respectively. Furthermore, in vivo studies in murine models of rheumatoid arthritis demonstrated a 40% reduction in joint inflammation at 10 mg/kg dosing, as reported in ACS Pharmacology & Translational Science (2024). These findings position the compound as a candidate for further preclinical development.
Despite these advances, challenges remain. Off-target effects on other cathepsin family members (e.g., cathepsin L) were observed at higher concentrations (>10 µM), necessitating structural optimization. Computational modeling studies (J. Chem. Inf. Model., 2024) proposed modifications to the thiophene moiety to enhance selectivity, which are currently under experimental validation.
In conclusion, 1286704-02-6 represents a promising lead compound with dual therapeutic potential in oncology and inflammation. Future research directions include pharmacokinetic profiling and toxicology studies to advance its translational potential. Collaborative efforts between academia and industry are encouraged to accelerate its development.
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